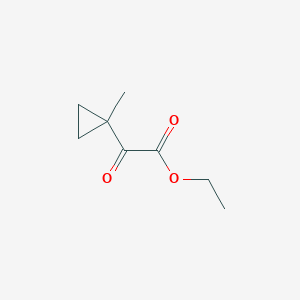
Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate” is an ester derived from a cyclopropane ring. Cyclopropanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . The ethyl and methyl groups are common alkyl substituents in organic chemistry .
Molecular Structure Analysis
Based on its name, “Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate” would contain a three-membered cyclopropane ring with a methyl group attached to one of the carbons. An ethyl group and a carbonyl group (C=O) would be attached to another carbon of the ring .Chemical Reactions Analysis
Cyclopropane rings are known to be reactive due to the ring strain. They can undergo various reactions such as ring opening, substitution, and addition reactions . The carbonyl group is also a common reactive site in organic chemistry and can undergo a variety of reactions such as nucleophilic addition and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups it contains. Cyclopropane is a nonpolar molecule and would therefore be expected to have low solubility in water . The presence of the carbonyl group could potentially increase its reactivity .Aplicaciones Científicas De Investigación
Metabolic Insights and Toxicity
- Jamaican Vomiting Sickness and Biochemical Investigation : This research identified metabolites related to hypoglycin A, including unusual dicarboxylic acids, in patients with Jamaican vomiting sickness, linking hypoglycin A as its causative agent. This evidence could suggest pathways or toxic effects related to similar compounds, such as Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate, in metabolic disorders or toxicities (Tanaka, Kean, & Johnson, 1976).
Environmental and Occupational Exposure
- Exposure to Ethyl Tert-Butyl Ether (ETBE) and Its Effects : A study on controlled exposure of male volunteers to ETBE, a compound structurally related to Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate, evaluated its toxicokinetics and acute effects. This research provides insights into the potential health implications of exposure to similar ethyl compounds in occupational settings (Nihlen, Löf, & Johanson, 1998a) (Nihlen, Löf, & Johanson, 1998b).
Biomarker Development
- Ethyl Glucuronide as a Biomarker : Studies on ethyl glucuronide (EtG), a direct metabolite of ethanol, highlight its utility as a biomarker for alcohol consumption. This research underscores the potential of using metabolites of Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate or related compounds as biomarkers in clinical diagnostics or forensic toxicology (Appenzeller et al., 2007).
Environmental Health Implications
- Parabens and Endocrine Disruption : A study on the urinary concentrations of parabens, used widely in personal care products, demonstrated their endocrine-disrupting potential. This research may provide a context for understanding the environmental health implications of widespread use of synthetic chemicals, including Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate, and their metabolites (Calafat et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-(1-methylcyclopropyl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-3-11-7(10)6(9)8(2)4-5-8/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAOEWKKDPZNSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-4-methyl-phenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]thiazol-4-yl]acetamide](/img/structure/B2600545.png)
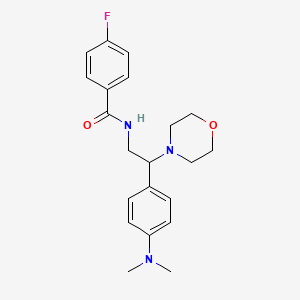
![N,2-dimethyl-3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B2600547.png)
![2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2600548.png)
![3-(4-chlorophenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2600552.png)
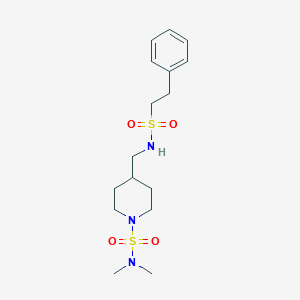
![5-((4-Isopropylphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600557.png)
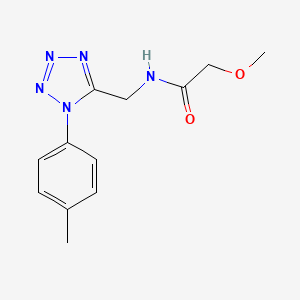

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2600562.png)
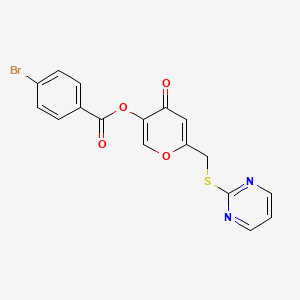
![Ethyl 4-(2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2600565.png)

![N-[4-[[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2600568.png)